4E2RCat - 432499-63-3

4E2RCat

Catalog Number: EVT-256797
CAS Number: 432499-63-3
Molecular Formula: C22H14ClNO4S2
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4E2RCat is an inhibitor of eIF4E-eIF4G interaction. 4E2RCat occupies four of the five “hot spots” present in the eIF4G/4E-BP binding region.
Source and Classification

4E2RCat is classified as a small-molecule inhibitor with the PubChem identifier 2287238. It belongs to a group of compounds that modulate the activity of translation factors, particularly those involved in the initiation phase of protein synthesis. Its primary function is to disrupt the eIF4E-eIF4G interaction, thereby inhibiting cap-dependent translation, which is often upregulated in various malignancies and viral infections .

Synthesis Analysis

Technical Parameters

  • High-Throughput Screening: The screening involved optimizing conditions for TR-FRET assays in a 1,536-well format.
  • Binding Studies: The binding affinity was assessed through competitive binding assays, where recombinant eIF4E was pre-incubated with 4E2RCat before being mixed with eIF4G-bound proteins .
Molecular Structure Analysis

The molecular structure of 4E2RCat has been analyzed using computational methods to understand its binding interactions with eIF4E. The compound's atomic coordinates were derived from PubChem, and molecular docking studies were performed using AutoDock Vina to predict its binding pose at the eIF4E binding site.

Structural Insights

  • Binding Site: 4E2RCat binds to a specific hydrophobic patch on eIF4E, which is critical for its interaction with eIF4G.
  • Flexibility: The molecule exhibits flexibility during docking simulations, allowing it to adapt to the binding site conformations .
Chemical Reactions Analysis

The primary chemical reaction involving 4E2RCat is its competitive inhibition of the eIF4E-eIF4G interaction. This inhibition prevents the assembly of the eIF4F complex necessary for cap-dependent translation.

Relevant Technical Details

  • Inhibition Mechanism: The compound does not compete with mRNA cap structures but rather blocks the physical interaction between eIF4E and eIF4G.
  • Concentration-Dependent Effects: Studies have shown that increasing concentrations of 4E2RCat lead to significant reductions in protein synthesis directed by mRNAs requiring eIF4E .
Mechanism of Action

The mechanism by which 4E2RCat exerts its effects involves blocking the formation of the eIF4F complex, which is essential for initiating translation. By inhibiting the interaction between eIF4E and eIF4G, 4E2RCat effectively reduces the translation of mRNAs that depend on this pathway.

Data and Analyses

  • Cell Viability Studies: Research indicated that treatment with 12.5 μM of 4E2RCat resulted in significant alterations in cell viability, suggesting its potential as a therapeutic agent against cancers characterized by enhanced cap-dependent translation .
  • Binding Affinity: The compound demonstrated a half-maximal inhibitory concentration (IC50) indicative of its potency in disrupting the target interaction .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point or solubility are not extensively documented, general characteristics can be inferred based on similar compounds:

  • Molecular Weight: Typically within the range suitable for small-molecule inhibitors.
  • Solubility: Likely soluble in organic solvents given its small molecular structure.
  • Stability: Stability under physiological conditions needs further investigation but is crucial for therapeutic applications.
Applications

The primary applications of 4E2RCat lie within cancer research and virology:

  • Cancer Therapeutics: Given its role in inhibiting cap-dependent translation, it may serve as a potential treatment option for cancers that exploit this pathway for rapid protein synthesis.
  • Viral Infections: The compound could also be explored as an antiviral agent, particularly against viruses that hijack host translation machinery for their replication .
Molecular Mechanisms of eIF4E-eIF4G Interaction Inhibition

Structural Basis of eIF4F Complex Disruption by 4E2RCat

The eukaryotic initiation factor 4F (eIF4F) complex is a heterotrimeric assembly comprising eIF4E (cap-binding protein), eIF4G (scaffolding protein), and eIF4A (RNA helicase). eIF4E recognizes the mRNA 5ʹ-7-methylguanosine (m⁷G) cap and recruits eIF4G, which serves as a platform for assembling other translation initiation components [1] [6]. Structurally, eIF4E contains three functional surfaces:

  • Ventral surface: Houses the cap-binding pocket defined by conserved tryptophan residues (W56 and W102 in humans) that form π-stacking interactions with m⁷GTP.
  • Dorsal surface: Binds the canonical eIF4E-binding motif (C:4E-BM; consensus sequence YXXXXLΦ, where Φ is a hydrophobic residue) present in eIF4G and 4E-BPs.
  • Lateral surface: Accommodates non-canonical binding motifs of some interactors [1] [6].

4E2RCat disrupts eIF4F assembly by targeting the dorsal surface of eIF4E, thereby preventing eIF4G binding. Biochemical studies using GST pulldown assays demonstrate that 4E2RCat pre-incubation with recombinant eIF4E reduces eIF4G binding by >80% compared to controls [3] [9]. Structural modeling suggests 4E2RCat occupies the hydrophobic cleft on eIF4E’s dorsal surface, sterically hindering the docking of the C:4E-BM α-helix of eIF4G [3]. This disruption prevents the conformational change in eIF4E that normally enhances its cap-binding affinity upon eIF4G association [6].

Table 1: Structural Characteristics of eIF4E Binding Motifs

FeatureCanonical 4E-BM (eIF4G/4E-BPs)4E2RCat Binding Site
Binding SurfaceDorsal eIF4EDorsal eIF4E
Key InteractionsHydrophobic (Y/LΦ), hydrogen bondsHydrophobic/electrostatic
eIF4E Residues InvolvedW73, D90, E103, R157W73, R112, K162 (predicted)
Conformational EffectIncreases cap-binding affinityLocks eIF4E in low-affinity state

Competitive Binding Dynamics: 4E2RCat vs. Endogenous eIF4G/4E-BP1 Interactions

4E2RCat functions as a competitive inhibitor of protein partners sharing the eIF4E dorsal binding site. Key interactions include:

  • eIF4G: Its C:4E-BM (residues 617–622 in humans) binds eIF4E with a Kd of ~200 nM. 4E2RCat displaces eIF4G with an IC₅₀ of 25 μM in TR-FRET assays [3].
  • 4E-BP1: Hypophosphorylated 4E-BP1 sequesters eIF4E via an identical C:4E-BM. 4E2RCat competes with 4E-BP1, evidenced by reduced eIF4E-4E-BP1 complex formation in co-immunoprecipitation studies under mTOR-inhibited conditions [3] [9].

Notably, 4E2RCat exhibits selective pressure on eIF4E’s interactome:

  • It shows 3-fold higher efficacy in displacing eIF4G versus 4E-BP1, attributed to differences in binding kinetics and auxiliary interactions [9].
  • It does not inhibit RING-domain proteins (e.g., PML) that bind eIF4E’s lateral surface, preserving non-translational functions [1].

Table 2: Competitive Binding Affinities of 4E2RCat

eIF4E PartnerBinding MotifKd (Partner-eIF4E)IC₅₀ (4E2RCat)
eIF4GYDRYFL (aa 617–622)200 nM25 μM
4E-BP1YDRYFL (aa 54–59)150 nM75 μM
PML (RING)Non-canonical1.2 μM>200 μM (no effect)

Impact on Cap-Dependent vs. IRES-Mediated Translation Initiation

4E2RCat preferentially suppresses cap-dependent translation while sparing or enhancing IRES-driven initiation:

  • Cap-dependent inhibition: 4E2RCat (50 μM) reduces cap-dependent luciferase reporter activity by 70–85% in HeLa and HCC cell extracts by blocking eIF4F assembly, which is essential for recruiting ribosomes to m⁷G-capped mRNAs [3] [4]. This disproportionately affects "weak" mRNAs with complex 5ʹUTRs encoding oncoproteins (e.g., cyclin D1, VEGF, c-Myc) [1] [6].
  • IRES activation: Under 4E2RCat-induced eIF4F suppression, IRES-containing mRNAs (e.g., HCV IRES, cellular XIAP IRES) exhibit 2–3-fold increased translational efficiency. This occurs because capped mRNAs compete for limiting eIF4E; 4E2RCat alleviates this competition, freeing ribosomes for IRES utilization [4] [7].

In hepatocellular carcinoma (HCC) models, 4E2RCat synergizes with sorafenib by:

  • Amplifying suppression of oncoproteins (e.g., Bcl-2, cyclin D1) through cap-dependent inhibition.
  • Downregulating phospho-4E-BP1 and PI3K/AKT/mTOR signaling, further limiting eIF4F availability [9].

Table 3: Translational Efficiency Under 4E2RCat Treatment

mRNA Type5ʹUTR FeaturesTranslation Efficiency (vs. Control)Key Regulated Proteins
Cap-dependent (strong)Short, unstructured~80%β-actin, GAPDH
Cap-dependent (weak)Long, G/C-rich15–30%Cyclin D1, VEGF, c-Myc
Viral IRES (e.g., HCV)Structured IRES200–300%Viral polyprotein
Cellular IRES (e.g., XIAP)Complex IRES150–250%XIAP, c-Jun, HIF1α

Properties

CAS Number

432499-63-3

Product Name

4E2RCat

IUPAC Name

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid

Molecular Formula

C22H14ClNO4S2

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11-

InChI Key

WOBPZFKXPCYOLU-ODLFYWEKSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S

Solubility

Soluble in DMSO

Synonyms

4E2R Cat; 4E2R-Cat; 4E2RCat

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.